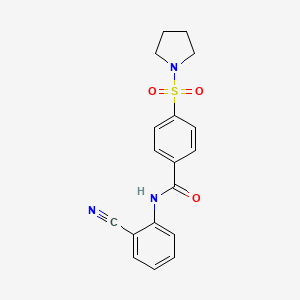

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 2-cyanophenyl amide substituent and a pyrrolidine sulfonyl group at the para position of the benzamide core. This structure combines electron-withdrawing (cyano) and sulfonamide moieties, which are commonly associated with enhanced biological activity, particularly in targeting enzymes or receptors involved in cancer and infectious diseases.

Properties

IUPAC Name |

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c19-13-15-5-1-2-6-17(15)20-18(22)14-7-9-16(10-8-14)25(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZQPYCOJBSGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-aminobenzamide with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the N-(2-cyanophenyl)benzamide intermediate.

Next, the pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction. This step involves the reaction of the intermediate with pyrrolidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyanophenyl group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares a sulfonamide-benzamide backbone but incorporates a pyrazolo-pyrimidine heterocycle and fluorinated aromatic systems. Key differences include:

The patent compound’s fluorinated and heterocyclic structure likely improves metabolic stability and target binding affinity compared to the simpler pyrrolidine sulfonyl group in the target compound. However, the target compound’s cyano group may offer distinct electronic effects for interactions with nucleophilic residues in enzymes .

Biological Activity

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, biological activities, and comparative analysis with similar compounds.

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : The initial step involves reacting 4-aminobenzamide with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine, yielding an intermediate.

- Introduction of the Pyrrolidin-1-ylsulfonyl Group : The intermediate is then treated with pyrrolidine and a sulfonyl chloride (e.g., methanesulfonyl chloride) under basic conditions to produce the final product.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity.

- Protein-Ligand Interactions : The cyanophenyl group engages in π-π interactions with aromatic residues, enhancing binding stability to target proteins.

3.1 Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines:

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis.

3.2 Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. By inhibiting specific enzymes involved in inflammatory pathways, it could reduce inflammation-related symptoms in various models.

3.3 Anticonvulsant Activity

Preliminary studies have suggested potential anticonvulsant properties, although further investigations are needed to elucidate its efficacy and mechanism in this context .

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-cyanophenyl)-4-(morpholin-1-ylsulfonyl)benzamide | Morpholine instead of pyrrolidine | Anticancer, moderate activity |

| N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Piperidine instead of pyrrolidine | Anticancer, lower potency |

| N-(2-cyanophenyl)-4-(azetidin-1-ylsulfonyl)benzamide | Azetidine structure | Limited data available |

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity profile .

5. Conclusion

This compound demonstrates promising biological activities, particularly in anticancer and anti-inflammatory contexts. Its mechanism of action involves enzyme inhibition and protein-ligand interactions, which warrant further exploration through clinical studies. Given its unique structural features compared to similar compounds, it holds potential for development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzamide core followed by coupling with a 2-cyanophenyl group. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield and purity. For example, sulfonylation with pyrrolidine sulfonyl chloride under anhydrous conditions is critical to avoid hydrolysis .

Q. Which analytical techniques are essential for confirming the compound’s molecular structure?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are standard for structural confirmation. X-ray crystallography (if crystals are obtainable) provides detailed spatial configuration, as seen in studies of analogous benzamide derivatives .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or apoptosis assays in cancer cell lines). Evidence from structurally similar compounds suggests prioritization of anti-inflammatory and anticancer targets .

Q. How is purity assessed during synthesis?

Reverse-phase HPLC with UV detection and elemental analysis are standard. Purity ≥95% is typically required for biological testing. Impurities often arise from incomplete sulfonylation or side reactions during coupling steps .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). A systematic approach includes:

- Replicating assays under standardized protocols.

- Validating compound stability in assay buffers (e.g., via LC-MS).

- Cross-referencing with structural analogs to identify activity trends .

Q. What computational strategies predict target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to enzymes like PARP-1 or kinases. The pyrrolidinylsulfonyl group’s electron-withdrawing properties enhance interactions with catalytic pockets .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Use of flow chemistry to control exothermic reactions.

- Solvent optimization (e.g., DMF for solubility vs. THF for selectivity).

- Catalytic systems like Pd/C for coupling steps, as reported in analogous sulfonamide syntheses .

Q. How does structural modification impact pharmacokinetic properties?

Structure-activity relationship (SAR) studies focus on:

- Replacing the cyanophenyl group with bioisosteres (e.g., thiophene) to enhance solubility.

- Modulating the pyrrolidine ring’s substituents to reduce metabolic degradation.

- LogP adjustments via sulfonamide substitution to improve blood-brain barrier penetration .

Q. What in vitro models validate the compound’s mechanism of action?

- Enzyme inhibition: IC50 determination using recombinant proteins (e.g., PARP-1).

- Pathway analysis: Western blotting for downstream targets (e.g., caspase-3 for apoptosis).

- Selectivity profiling: Kinase panel screens to assess off-target effects .

Q. How are crystallographic data used to refine the compound’s pharmacophore model?

X-ray structures of ligand-target complexes (e.g., with PARP-1) identify critical hydrogen bonds and hydrophobic interactions. Density functional theory (DFT) calculations further optimize electrostatic complementarity .

Q. Methodological Notes

- References to evidence are prioritized from peer-reviewed studies, excluding commercial sources (e.g., PubChem).

- Advanced questions emphasize reproducibility, data triangulation, and mechanistic depth.

- Contradictions in biological data require rigorous validation, as highlighted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.